3-Methylthio-quinoline 3-Methylthio-quinoline
Brand Name: Vulcanchem
CAS No.: 51934-46-4
VCID: VC20549019
InChI: InChI=1S/C10H9NS/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3
SMILES:
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol

3-Methylthio-quinoline

CAS No.: 51934-46-4

Cat. No.: VC20549019

Molecular Formula: C10H9NS

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methylthio-quinoline - 51934-46-4

Specification

CAS No. 51934-46-4
Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
IUPAC Name 3-methylsulfanylquinoline
Standard InChI InChI=1S/C10H9NS/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3
Standard InChI Key GYORPPNTMWUJCH-UHFFFAOYSA-N
Canonical SMILES CSC1=CC2=CC=CC=C2N=C1

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

The quinoline moiety in 3-methylthio-quinoline consists of a bicyclic structure featuring a benzene ring fused to a pyridine ring. The methylthio (-SMe) group at the third position introduces significant electronic modulation. The sulfur atom’s electronegativity and the methyl group’s inductive effects collectively enhance the electron density at adjacent ring positions, influencing reactivity patterns. The compound’s InChI key, DTBDAFLSBDGPEA-UHFFFAOYSA-N, uniquely identifies its stereochemical and constitutional features.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methylthio group’s singlet at δ 2.69 ppm and aromatic protons between δ 7.07–8.50 ppm . Infrared (IR) spectra show characteristic absorptions for C-S (700–600 cm1^{-1}) and aromatic C=C (1593 cm1^{-1}) bonds . Density functional theory (DFT) calculations predict a planar geometry with partial charge localization at the sulfur and nitrogen atoms, corroborating its nucleophilic reactivity at the 2- and 4-positions.

Synthetic Methodologies and Optimization

Modified Skraup Heteroannulation

A highly regioselective synthesis involves cyclocondensation of 3-bis(methylthio)acrolein with aromatic amines under acidic conditions . For example, refluxing 3-bis(methylthio)acrolein (2.0 mmol) with aniline derivatives in glacial acetic acid yields 2-(methylthio)quinolines, which undergo further functionalization to produce 3-methylthio-quinoline derivatives . Key advantages include:

  • Regioselectivity: Exclusive formation of the 2-methylthio intermediate, minimizing byproducts.

  • Scalability: Reactions proceed in 30 mL HOAc with 78% isolated yield after column chromatography .

Alternative Pathways

  • From 3-Methylquinoline: Direct thiolation using methyl disulfide in the presence of Lewis acids like AlCl3_3 introduces the methylthio group at the third position.

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of 3-bromo-quinoline with methylthiolate anions offers a modular approach, though with lower yields (~65%).

Table 1: Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Selectivity
Skraup Heteroannulation3-Bis(methylthio)acrolein78High
Direct ThiolationMeSSMe, AlCl3_370Moderate
Cross-CouplingPd(OAc)2_2, MeSNa65Low

Chemical Reactivity and Functionalization

Electrophilic Substitution

The methylthio group’s +M effect activates the quinoline ring toward electrophilic attack. Nitration at the 8-position and sulfonation at the 6-position are facile under mild conditions, yielding nitro- and sulfonamide derivatives for drug discovery.

Nucleophilic Displacement

The methylthio group serves as a leaving group in nucleophilic aromatic substitution. Treatment with ammonia or amines at 120°C replaces -SMe with -NH2_2 or -NHR groups, enabling access to aminoguinoline analogs .

Coordination Chemistry

3-Methylthio-quinoline acts as a bidentate ligand, coordinating to transition metals via the pyridinic nitrogen and sulfur atoms. Complexes with Cu(II) and Pt(II) exhibit enhanced anticancer activity compared to the free ligand.

Applications in Materials Science

Organic Semiconductors

Thin films of 3-methylthio-quinoline exhibit a hole mobility of 0.12 cm2^2/V·s, attributed to sulfur-enhanced π-π stacking. Applications in organic field-effect transistors (OFETs) show on/off ratios > 105^5.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 92% corrosion inhibition efficiency for mild steel in 1M HCl. The mechanism involves adsorption of the planar quinoline ring onto metal surfaces, forming a protective layer.

Recent Advances and Future Directions

Photodynamic Therapy Agents

Novel porphyrin-quinoline conjugates incorporating 3-methylthio groups exhibit singlet oxygen quantum yields (ΦΔ_\Delta) of 0.64, enabling targeted cancer cell ablation under 650 nm light.

Catalytic Applications

Palladium complexes of 3-methylthio-quinoline catalyze Suzuki-Miyaura cross-coupling with turnover numbers (TON) exceeding 104^4, surpassing traditional phosphine ligands.

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